REACTION_CXSMILES
|
[Mg+2].[Cl-:2].[Cl-].[Cl-].[K+].CC1(C)S[C@@H]2[C@H:12](NC([C@H](N)C3C=CC=CC=3)=O)[C:13](=[O:14])N2[C@H]1C(O)=O.O=C[C@H:32]([C@@H:34]([C@@H:36]([CH2:38][OH:39])O)[OH:35])O>>[CH2:13]([O:14][C:38](=[O:39])[CH2:36][C:34](=[O:35])[CH2:32][Cl:2])[CH3:12] |f:0.1.2,3.4|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
YPR1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@H](O)[C@H](O)CO
|
Type
|
CUSTOM
|
Details
|
with shaking at 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The error-prone PCR is performed in a 100 CL reaction mixture
|
Type
|
ADDITION
|
Details
|
also containing 0.2 mM of each dNTP, 50 pmol of each primer and 2.5 units of Taq polymerase (Roche Diagnostics, Indianapolis, Ind.)
|
Type
|
CUSTOM
|
Details
|
2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
30 cycles of 30 sec 94 CC, 30 sec 55 CC
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
for 8 to 16 hours
|
Duration
|
12 (± 4) h
|
Type
|
STIRRING
|
Details
|
with shaking at 200 rpm
|
Type
|
WAIT
|
Details
|
The second stage plates are then centrifuged at 14,000 rpm for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the supernatant is decanted
|
Type
|
WASH
|
Details
|
The cell pellet in each well is washed with 200 CL of water
|
Type
|
EXTRACTION
|
Details
|
The washed cell pellet is suspended in 30 CL of B-Per Bacterial Protein Extraction Reagent (Pierce Chemical Co., Rockford, Ill.), hereinafter “B-Per
|
Type
|
ADDITION
|
Details
|
” After mixing
|
Type
|
ADDITION
|
Details
|
the suspension of cells in B-Per reagent
|
Type
|
WAIT
|
Details
|
to stand for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
is then added to each well in the plate
|
Reaction Time |
7.5 (± 2.5) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC(CCl)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |